molecular formula C14H9BrF2O2 B14028717 Benzyl 5-bromo-2,4-difluorobenzoate

Benzyl 5-bromo-2,4-difluorobenzoate

Cat. No.: B14028717
M. Wt: 327.12 g/mol
InChI Key: ZSZKOSOGZXVSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-bromo-2,4-difluorobenzoate is a fluorinated aromatic ester derivative with the molecular formula C₁₄H₉BrF₂O₂. It is structurally derived from 5-bromo-2,4-difluorobenzoic acid (CAS 651027-08-6), a key intermediate in agrochemical and pharmaceutical synthesis due to its halogen- and fluorine-substituted aromatic core . The benzyl ester group enhances lipophilicity, making it advantageous in drug delivery systems or as a protective group in organic synthesis.

Properties

Molecular Formula

C14H9BrF2O2

Molecular Weight

327.12 g/mol

IUPAC Name

benzyl 5-bromo-2,4-difluorobenzoate

InChI

InChI=1S/C14H9BrF2O2/c15-11-6-10(12(16)7-13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZSZKOSOGZXVSHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2F)F)Br

Origin of Product

United States

Preparation Methods

Halogenated Aromatic Intermediate Synthesis

  • Starting Materials : 5-bromo-2-hydroxybenzaldehyde or 4-bromofluorobenzene are commonly used precursors.
  • Grignard Reaction : Preparation of 4-fluorophenyl Grignard reagent by reacting 4-bromofluorobenzene with magnesium in dry tetrahydrofuran (THF) at low temperature (~5°C) allows for nucleophilic aromatic substitution on electrophilic aromatic substrates such as 5-cyanophthalide or 2,4-dimethylbenzaldehyde derivatives.
  • Example : 4-fluorophenyl halide reacts with 5-cyanophthalide to form intermediates that are subsequently reduced with sodium borohydride in ethanol, yielding benzyl alcohol derivatives.

Functional Group Transformations

  • Oxidation and Reduction :
    • Oxidants such as manganese dioxide or other suitable agents are employed to oxidize benzyl alcohol intermediates to aldehydes or ketones.
    • Reducing agents convert aldehydes to alcohols or amines, depending on the desired intermediate.
  • Cyclization and Condensation :
    • Using p-toluenesulfonic acid as a catalyst, condensation reactions facilitate the formation of isobenzofuran rings from diols.
    • These steps are crucial for constructing the aromatic framework with the correct substitution pattern.

Esterification to Form Benzyl Ester

  • Esterification :
    • The benzoic acid derivatives bearing bromine and fluorine substituents are reacted with benzyl alcohol under acidic conditions or using coupling reagents to form benzyl esters.
    • Typical conditions involve acid catalysis or use of activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
  • Purification :
    • The ester products are purified by extraction, chromatography, and recrystallization from ethanol or other suitable solvents.

Representative Reaction Scheme (Summarized)

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Grignard Formation 4-bromofluorobenzene + Mg in dry THF at 5°C 4-fluorophenyl Grignard reagent Low temperature to control reactivity
2 Nucleophilic Aromatic Substitution Addition to 5-cyanophthalide Intermediate benzyl alcohol derivative Followed by reduction
3 Reduction Sodium borohydride in ethanol Benzyl alcohol intermediate Room temperature, overnight stirring
4 Cyclization p-Toluenesulfonic acid catalyst, heating (e.g., 80°C) Isobenzofuran ring-containing intermediate Acid-catalyzed condensation
5 Oxidation Manganese dioxide or equivalent Benzaldehyde or ketone intermediate Selective oxidation
6 Esterification Benzyl alcohol, acid catalyst or coupling agents This compound (target) Purification by chromatography/recrystallization

Research Findings and Data

  • Yield and Efficiency : The multi-step synthesis typically achieves high yields at each stage, with overall yields suitable for industrial scale-up. For example, the reduction of nitrated intermediates to amino compounds can reach yields of 90% or higher, and esterification steps generally exceed 80% yield.
  • Reaction Control : Use of low temperatures during Grignard reagent formation and controlled acid catalysis during condensation steps improves selectivity and reduces side reactions.
  • Purification : Chromatographic techniques combined with recrystallization from ethanol afford high purity products, confirmed by spectroscopic methods (NMR, IR, MS).

Comparative Notes on Preparation Routes

Aspect Route Using Grignard + Esterification Route Using Direct Esterification of Acid Notes
Complexity Multi-step, requires organometallics Fewer steps, but may require harsh conditions Grignard route offers selectivity
Yield High per step, overall moderate Moderate to high Grignard route favored for fluorinated substrates
Industrial Suitability Suitable with proper control Simpler but may have selectivity issues Grignard route preferred for scale-up
Purification Chromatography + recrystallization Crystallization or distillation Similar purification approaches

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted benzoates, azides, thiocyanates, and coupled aromatic compounds .

Scientific Research Applications

Benzyl 5-bromo-2,4-difluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Benzyl 5-bromo-2,4-difluorobenzoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzoate ring influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares benzyl 5-bromo-2,4-difluorobenzoate with structurally related esters, focusing on substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) Applications/Notes References
This compound C₁₄H₉BrF₂O₂ 343.13 Br (C5), F (C2, C4), benzyl ester N/A Probable use in drug synthesis; protective group Inferred
Methyl 5-bromo-2,4-difluorobenzoate C₈H₅BrF₂O₂ 251.03 Br (C5), F (C2, C4), methyl ester 97–98 Agrochemical intermediate; high-purity synthesis
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate C₉H₇Br₂FO₂ 325.96 Br (C5, C2-CH₂Br), F (C4), methyl ester N/A Potential bifunctional electrophile
tert-Butyl 5-chloro-2,4-difluorobenzoate C₁₁H₁₁ClF₂O₂ 244.66 Cl (C5), F (C2, C4), tert-butyl ester N/A Stabilized ester for controlled reactions
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate C₁₀H₁₀ClFO₃ 234.64 Cl (C5), F (C2), OCH₃ (C4), ethyl ester N/A Flexible solubility for diverse reactions
Key Observations:

Substituent Effects :

  • Halogen Position : Bromine at C5 and fluorine at C2/C4 are conserved in most analogs, critical for electronic modulation (e.g., directing electrophilic substitution) .
  • Ester Group : Methyl esters (e.g., C₈H₅BrF₂O₂) offer lower molecular weight and higher volatility, whereas benzyl/tert-butyl esters improve stability and lipophilicity .

Benzyl esters are prone to hydrogenolysis, facilitating deprotection in catalytic hydrogenation—a feature absent in tert-butyl esters .

Purity and Safety :

  • Methyl 5-bromo-2,4-difluorobenzoate is synthesized with 93–99% purity via bromination in sulfuric acid , while benzyl analogs may require more specialized silylation or esterification protocols (e.g., as in ).
  • Hazard profiles (e.g., H315, H319 for methyl ester ) suggest similar risks for benzyl derivatives, though benzyl groups may introduce additional flammability concerns.

Q & A

Q. What are the optimized synthetic routes for Benzyl 5-bromo-2,4-difluorobenzoate?

  • Methodological Answer : A high-yield synthesis involves bromination of 2,4-difluorobenzoic acid derivatives. For example, bromination of 2,4-difluorobenzonitrile using HBr in aqueous H₂SO₄ at 60–80°C yields 5-bromo-2,4-difluorobenzoic acid (93–99% purity) . Subsequent esterification with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or enzyme-mediated methods) produces the benzyl ester. Key parameters include stoichiometric control of brominating agents and reaction temperature optimization to minimize side products.

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, ¹⁹F for fluorine). For example, ¹⁹F NMR can confirm the presence of two distinct fluorine environments at δ -110 to -120 ppm (ortho-fluorine) and δ -100 to -110 ppm (para-fluorine) . Mass spectrometry (EI-MS or HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 327.1 for C₁₄H₉BrF₂O₂).

Q. What purification strategies are effective for removing halogenated byproducts?

  • Methodological Answer : Recrystallization in ethanol/water mixtures (70:30 v/v) removes unreacted brominated intermediates. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves esterification byproducts. Solvent selection is critical: polar aprotic solvents (e.g., DMF) improve solubility during recrystallization .

Advanced Research Questions

Q. How do electronic effects influence regioselectivity in bromination of difluorobenzoate precursors?

  • Methodological Answer : Bromination at the 5-position is driven by the electron-withdrawing effects of fluorine substituents. The meta-directing nature of fluorine stabilizes the intermediate σ-complex at the 5-position via resonance. Computational studies (DFT calculations) show a 10–15 kcal/mol preference for bromination at the 5-position over alternative sites . Experimental validation involves synthesizing and comparing isomers via NOESY NMR or X-ray crystallography.

Q. What catalytic mechanisms enhance esterification efficiency in synthesizing this compound?

  • Methodological Answer : Acid-catalyzed esterification (H₂SO₄) proceeds via protonation of the carbonyl oxygen, increasing electrophilicity. Enzyme-mediated methods (e.g., lipases in non-aqueous media) offer regioselectivity and milder conditions. For example, Candida antarctica lipase B achieves >90% conversion in 24 hours at 40°C . Kinetic studies (e.g., Michaelis-Menten models) optimize enzyme-substrate ratios.

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Methodological Answer : The bromine atom enables Suzuki-Miyaura cross-coupling for biaryl synthesis, while fluorine enhances metabolic stability. For example, coupling with pyridinylboronic acids generates fluorinated kinase inhibitors. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., fluorine’s electronegativity) with target binding affinity . Toxicity screening (e.g., BrdU assays ) evaluates proliferative effects in cell models.

Key Research Challenges

  • Contradictions in Data : While H₂SO₄ achieves high yields, enzyme catalysis offers greener alternatives but requires longer reaction times .
  • Unresolved Issues : Regioselectivity in polyhalogenated systems remains sensitive to solvent polarity and substituent electronic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.